molecular formula C25H28O3 B3262630 Trisphenol CAS No. 35924-04-0

Trisphenol

Cat. No.: B3262630
CAS No.: 35924-04-0
M. Wt: 376.5 g/mol
InChI Key: VZKXQQSFNFJFSC-UHFFFAOYSA-N
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Description

Trisphenol, also known as 2,4-bis(1-(4-hydroxyphenyl)-1-methylethyl)phenol, is a phenolic compound with the molecular formula C24H26O3. It is characterized by three phenolic groups attached to a central phenyl ring. This compound is notable for its applications in the synthesis of advanced materials and its role as a precursor in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisphenol can be synthesized through the condensation of phenol derivatives with 2,6-bis(hydroxymethyl)phenols. One efficient method involves using sulfonated multi-walled carbon nanotubes as a catalyst under solvent-free conditions. This method yields high purity this compound in relatively short reaction times .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of phenol with acetone in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Trisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trisphenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. This compound can also act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

    Bisphenol A: Similar in structure but with only two phenolic groups. Used in the production of polycarbonate plastics and epoxy resins.

    Bisphenol F: Another bisphenol with two phenolic groups, used in the manufacture of epoxy resins.

    Tris(4-hydroxyphenyl)methane: Similar to trisphenol but with a different central core structure.

Uniqueness: this compound’s unique structure with three phenolic groups provides it with distinct chemical properties, making it more versatile in various applications compared to bisphenol A and bisphenol F. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in advanced material synthesis .

Properties

IUPAC Name

2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-14-6-17(4)23(26)19(8-14)12-21-10-16(3)11-22(25(21)28)13-20-9-15(2)7-18(5)24(20)27/h6-11,26-28H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKXQQSFNFJFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)C)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338138
Record name 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35924-04-0
Record name 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis[(2-hydroxy-3,5-dimethylpheny)methyl]-4-methyl-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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